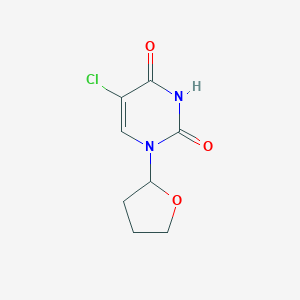

5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetCyclin-Dependent Kinases (CDKs) , which play a crucial role in cell cycle regulation.

Mode of Action

antiviral agents by inhibiting viral replication. They substitute themselves for thymidine in viral DNA, inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Biochemical Pathways

Similar compounds have been found to inhibit thecell cycle process and induce cell apoptosis , thereby inhibiting cell proliferation .

Pharmacokinetics

It’s known that similar compounds, when placed into tissue culture medium, are incorporated into dna by mammalian cells . This suggests that these compounds may have good bioavailability.

Result of Action

Similar compounds have been found to inhibit the production of viral dna, thereby destroying the infective and destructive capacity of the viral material .

Action Environment

The compound is stable under normal temperature and pressure. It should be stored in a cool, dry place with good ventilation or exhaust equipment . It should be kept separate from oxidants, acids, and food chemicals . The storage area should have emergency leak handling equipment and suitable containment materials .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is stable under normal temperature and pressure

Cellular Effects

It has been observed that a 10 μM concentration of this compound in the media does not alter cell division kinetics

Molecular Mechanism

It has been suggested that the toxicity of this compound could in part be attributed to inhibition of thymidylate synthase

Temporal Effects in Laboratory Settings

Actividad Biológica

5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H9ClN2O3

- Molecular Weight : 216.62 g/mol

- CAS Number : 17902-24-8

- Density : 1.5 ± 0.1 g/cm³

The compound features a pyrimidine core substituted with a chlorine atom and an oxolane moiety, which may influence its biological interactions.

Antiviral Properties

Research has demonstrated that compounds similar to this compound exhibit notable antiviral activity, particularly against HIV. A study conducted on various pyrimidine derivatives indicated that structural modifications significantly affect their efficacy against viral replication.

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound ID | Structure | % Cytoprotection | IC50 (nM) | Reference |

|---|---|---|---|---|

| 30 | Benzyl-substituted | 92–100% | 21–230 | |

| 43 | Oxolane-substituted | 62% | Not specified | |

| 48 | Phenyl-substituted | Abrogated | Not applicable |

The data indicates that the presence of specific substituents like benzyl groups enhances cytoprotection and biochemical inhibition, while modifications can lead to a loss of activity.

The mechanism by which this compound exerts its antiviral effects likely involves the inhibition of key viral enzymes such as integrase and reverse transcriptase. This was supported by findings where structural analogs showed varying degrees of inhibition against these targets.

Case Study 1: HIV Inhibition

A comprehensive study evaluated the antiviral activity of several pyrimidine derivatives against HIV in CEM-SS cells. The results revealed that compounds with oxolane substitutions demonstrated significant reductions in viral cytopathic effects (CPE) at concentrations around 10 μM. Notably, the compound's ability to maintain cell viability while exerting antiviral effects was highlighted, making it a candidate for further development as an antiviral agent.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focused on SAR, researchers synthesized multiple derivatives of the pyrimidine scaffold to assess their biological activities. The findings suggested that modifications at the C5 position (such as the addition of alkyl or aryl groups) drastically influenced both antiviral potency and cytotoxicity. The optimal configurations were identified for future drug design initiatives.

Propiedades

IUPAC Name |

5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYSTBMUAVKGRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500826 |

Source

|

| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17902-24-8 |

Source

|

| Record name | 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.